molecular formula C4H8N2O3S B159797 (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid CAS No. 126004-93-1

(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid

Cat. No. B159797
M. Wt: 164.19 g/mol
InChI Key: APFSAMXTZRYBKF-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid, also known as cysteine carbamoylation, is a post-translational modification that occurs in proteins. This modification plays a crucial role in regulating protein function and stability. Cysteine carbamoylation involves the addition of a carbamoyl group to the thiol group of cysteine residues in proteins. This modification has been found to be involved in various physiological processes, including redox regulation, signal transduction, and enzyme function.

Mechanism Of Action

The mechanism of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation involves the addition of a carbamoyl group to the thiol group of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid residues in proteins. This modification can occur through various pathways, including the reaction between carbamoyl chloride and (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid, as mentioned earlier. The addition of the carbamoyl group to (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid can affect the structure and function of the protein, leading to changes in its activity and stability.

Biochemical And Physiological Effects

Cysteine carbamoylation has been found to have various biochemical and physiological effects. For example, it has been shown to affect the activity and stability of redox-sensitive proteins, such as peroxiredoxins and thioredoxins. It has also been found to regulate the activity of signaling proteins, such as protein kinase C and Ras. Furthermore, (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation has been shown to affect the activity and stability of enzymes, such as glutathione peroxidase and lactate dehydrogenase.

Advantages And Limitations For Lab Experiments

The advantages of studying (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in lab experiments include gaining a better understanding of the role of this modification in various physiological processes. This knowledge can lead to the development of new therapies for diseases that are caused by dysregulation of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation. However, there are also limitations to studying (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in lab experiments. For example, it can be challenging to study this modification in the context of complex biological systems, such as living organisms.

Future Directions

There are several future directions for research on (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation. One direction is to investigate the role of this modification in disease states, such as cancer and neurodegenerative disorders. Another direction is to develop new methods for detecting (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in proteins, which can aid in the identification of novel targets for therapeutic intervention. Additionally, further studies are needed to understand the regulation of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation and its relationship with other post-translational modifications.

Synthesis Methods

The synthesis of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid can be achieved through the reaction between carbamoyl chloride and L-(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through column chromatography to obtain pure (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid.

Scientific Research Applications

Cysteine carbamoylation has been found to be involved in various physiological processes. For example, it has been shown to play a role in redox regulation by modulating the activity of redox-sensitive proteins. It has also been found to be involved in signal transduction by regulating the activity of signaling proteins. Furthermore, (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation has been shown to affect the stability and function of enzymes.

properties

CAS RN

126004-93-1

Product Name

(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

IUPAC Name

(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m1/s1

InChI Key

APFSAMXTZRYBKF-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)N)S

SMILES

C(C(C(=O)O)NC(=O)N)S

Canonical SMILES

C(C(C(=O)O)NC(=O)N)S

synonyms

D-Cysteine, N-(aminocarbonyl)- (9CI)

Origin of Product

United States

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